molecular formula C11H18F3N3O B14863830 2,2,2-trifluoro-N-(2-(piperazin-1-yl)cyclopentyl)acetamide

2,2,2-trifluoro-N-(2-(piperazin-1-yl)cyclopentyl)acetamide

Cat. No.: B14863830
M. Wt: 265.28 g/mol
InChI Key: NEHCXHFWMHCZJV-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-N-(2-(piperazin-1-yl)cyclopentyl)acetamide is a fluorinated organic compound known for its unique chemical properties and potential applications in various fields. The presence of trifluoromethyl and piperazine groups in its structure contributes to its reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoro-N-(2-(piperazin-1-yl)cyclopentyl)acetamide typically involves the reaction of 2,2,2-trifluoroacetamide with a piperazine derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-N-(2-(piperazin-1-yl)cyclopentyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

2,2,2-Trifluoro-N-(2-(piperazin-1-yl)cyclopentyl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoro-N-(2-(piperazin-1-yl)cyclopentyl)acetamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s ability to interact with biological molecules, potentially leading to various biological effects. The piperazine moiety may also contribute to its binding affinity and specificity towards certain receptors or enzymes.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-Trifluoro-1-(piperazin-1-yl)ethanone
  • 2,2,2-Trifluoro-N-(2-propyn-1-yl)acetamide
  • 2,2,2-Trifluoro-1-(4-(2-hydroxyethyl)piperazin-1-yl)ethanone

Uniqueness

2,2,2-Trifluoro-N-(2-(piperazin-1-yl)cyclopentyl)acetamide is unique due to its specific combination of trifluoromethyl and piperazine groups, which impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H18F3N3O

Molecular Weight

265.28 g/mol

IUPAC Name

2,2,2-trifluoro-N-(2-piperazin-1-ylcyclopentyl)acetamide

InChI

InChI=1S/C11H18F3N3O/c12-11(13,14)10(18)16-8-2-1-3-9(8)17-6-4-15-5-7-17/h8-9,15H,1-7H2,(H,16,18)

InChI Key

NEHCXHFWMHCZJV-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(C1)N2CCNCC2)NC(=O)C(F)(F)F

Origin of Product

United States

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